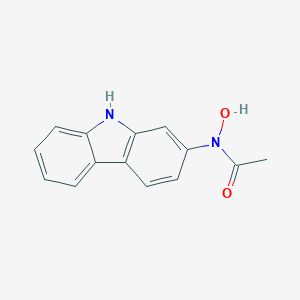

N-9H-Carbazol-2-yl-N-hydroxyacetamide

Beschreibung

Eigenschaften

CAS-Nummer |

114865-66-6 |

|---|---|

Molekularformel |

C14H12N2O2 |

Molekulargewicht |

240.26 g/mol |

IUPAC-Name |

N-(9H-carbazol-2-yl)-N-hydroxyacetamide |

InChI |

InChI=1S/C14H12N2O2/c1-9(17)16(18)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15,18H,1H3 |

InChI-Schlüssel |

LXNAQBIJCLSEPX-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |

Kanonische SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O |

Andere CAS-Nummern |

114865-66-6 |

Synonyme |

2-(N-hydroxyacetamido)carbazole N-OH-AAC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key observations :

Q & A

Q. What are common synthetic routes for N-9H-carbazol-2-yl-N-hydroxyacetamide derivatives?

Methodological Answer: Synthesis typically involves coupling carbazole derivatives with acylating agents. For example:

- Acylation of carbazole intermediates : Reacting 2-(3-methoxy-9H-carbazol-9-yl)acetyl chloride with substituted aromatic amines in the presence of triethylamine and methylene chloride (MDC) under reflux yields acetamide analogues .

- Reductive amination : Carbazole-9-acetaldehyde can react with amines (e.g., 4-(methylsulfonyl)aniline) using sodium triacetoxyborohydride in 1,2-dichloroethane at room temperature, followed by purification via column chromatography (Hexane/EtOAc) .

- Chloroacetylation : General acylations with chloroacetyl chloride under mild conditions provide high yields (e.g., 99% for polycyclic carbazoles) without requiring further purification .

Q. How should spectroscopic methods be employed to characterize N-9H-carbazol-2-yl-N-hydroxyacetamide derivatives?

Methodological Answer:

- NMR spectroscopy : Analyze and NMR spectra to confirm substituent integration and electronic environments. For example, aromatic protons in carbazole derivatives appear between δ 7.1–8.1 ppm, while NH protons resonate at δ ~10.7–10.8 ppm (singlet) . Amide carbonyl carbons typically appear at δ 164–165 ppm in NMR .

- IR spectroscopy : Confirm the presence of amide C=O stretches (~1645–1680 cm) and N–H bends (~3300 cm) .

- X-ray crystallography : Use SHELXL for structural refinement (e.g., hydrogen-bonding networks in crystal lattices) and ORTEP-III for visualization of intermolecular interactions .

Q. What purification strategies are effective for carbazole-based acetamides?

Methodological Answer:

- Column chromatography : Employ gradient elution (e.g., Hexane/EtOAc 1:1) to separate polar byproducts .

- Recrystallization : Use solvents like 2-propanol or methanol/water mixtures to obtain high-purity crystals (e.g., melting points 231–233°C) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

Methodological Answer:

- Cross-validation : Compare NMR, IR, and mass spectrometry data with literature values (e.g., ensure consistency with reported shifts for carbazole NH groups ).

- Crystallographic validation : Resolve ambiguities in stereochemistry or substituent orientation via single-crystal X-ray diffraction .

- Statistical analysis : For conflicting bioactivity results (e.g., antibacterial assays), use triplicate experiments with positive/negative controls and ANOVA to assess significance .

Q. How can reaction conditions be optimized for carbazole acetamide synthesis?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reaction rates in reductive aminations .

- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) for acylation reactions to improve yields .

- Temperature control : Reflux conditions (~80°C) for acylation vs. room temperature for reductive amination balance reactivity and side-product formation .

Q. What computational approaches predict photophysical or bioactivity properties of carbazole derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict fluorescence behavior (e.g., 9-benzyl-9H-carbazole derivatives exhibit strong blue emission ).

- Molecular docking : Model interactions with biological targets (e.g., bacterial enzymes for antibacterial activity predictions ).

Q. How should bioactivity assays be designed for carbazole acetamides?

Methodological Answer:

- Antimicrobial testing : Use agar dilution or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in μg/mL .

- Fluorescence-based assays : Quantify binding to rare-earth cations via emission quenching or enhancement (e.g., terbium recognition using 9-benzylcarbazole derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.